molecular formula C18H28O2S B14741427 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole CAS No. 5570-95-6

5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole

Cat. No.: B14741427
CAS No.: 5570-95-6
M. Wt: 308.5 g/mol
InChI Key: RFKJMGSRJBKVGS-UHFFFAOYSA-N
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Description

5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C18H28O2S It is a derivative of benzodioxole, featuring an octylsulfanyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole typically involves the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a suitable catalyst such as aluminum chloride.

    Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be attached through a nucleophilic substitution reaction using octylthiol and a suitable leaving group on the propyl chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzodioxole core or the propyl chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzodioxole derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole involves its interaction with molecular targets through its sulfanyl and benzodioxole moieties. The sulfanyl group can form strong interactions with metal ions and proteins, while the benzodioxole core can participate in aromatic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Hexylsulfanyl)propyl]-2H-1,3-benzodioxole
  • 5-[3-(Decylsulfanyl)propyl]-2H-1,3-benzodioxole
  • 5-[3-(Dodecylsulfanyl)propyl]-2H-1,3-benzodioxole

Uniqueness

5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is unique due to its specific octylsulfanyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

5570-95-6

Molecular Formula

C18H28O2S

Molecular Weight

308.5 g/mol

IUPAC Name

5-(3-octylsulfanylpropyl)-1,3-benzodioxole

InChI

InChI=1S/C18H28O2S/c1-2-3-4-5-6-7-12-21-13-8-9-16-10-11-17-18(14-16)20-15-19-17/h10-11,14H,2-9,12-13,15H2,1H3

InChI Key

RFKJMGSRJBKVGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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